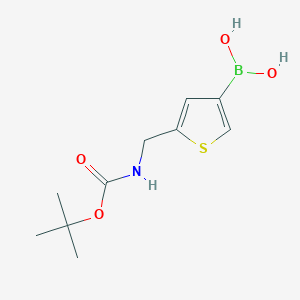

5-(BOC-Aminomethyl)thiophene-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(BOC-Aminomethyl)thiophene-3-boronic acid is an organic compound with the molecular formula C10H16BNO4S. It is a boronic acid derivative that features a thiophene ring substituted with a boronic acid group and a BOC-protected aminomethyl group. This compound is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BOC-Aminomethyl)thiophene-3-boronic acid typically involves the reaction of a BOC-protected aminomethyl thiophene with a boronic ester. The process generally includes the following steps :

Starting Material Preparation: The synthesis begins with the preparation of BOC-protected aminomethyl thiophene.

Boronic Ester Formation: The BOC-protected aminomethyl thiophene is then reacted with a boronic ester, such as triisopropyl borate, under controlled conditions.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

5-(BOC-Aminomethyl)thiophene-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution Reactions: The aminomethyl group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and toluene.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

The boronic acid functionality allows 5-(BOC-Aminomethyl)thiophene-3-boronic acid to engage in Suzuki-Miyaura coupling reactions, which are pivotal for synthesizing biaryl compounds. This reaction typically involves the coupling of aryl boronic acids with aryl halides using palladium catalysts, facilitating the formation of complex organic molecules . The BOC protecting group ensures that the amine remains unreactive until deprotected, providing a strategic advantage in multi-step synthetic pathways.

2. Building Block for Drug Development

In medicinal chemistry, this compound can serve as a building block for drug candidates. The thiophene ring and aminomethyl group are bioisosteres, allowing them to mimic biologically relevant functional groups. This property may enhance the potency and selectivity of drug candidates, making this compound a valuable component in pharmaceutical research.

Applications in Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in material science. The electron-rich nature of the thiophene ring combined with the boronic acid group suggests potential uses in:

- Organic Electronics : This compound can be incorporated into the design of organic semiconductors and photovoltaic devices due to its ability to form conductive pathways.

- Sensors : The reactivity of boronic acids with diols allows for the development of sensors that can detect sugars or other biomolecules through changes in conductivity or optical properties.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

Case Study 1: Synthesis of Biaryl Compounds

A research study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki coupling. The study reported high yields and selectivity, showcasing its effectiveness as a boron source in complex organic synthesis .

Case Study 2: Medicinal Chemistry Applications

In medicinal chemistry research, derivatives of this compound were evaluated for their biological activity against specific targets. The results indicated enhanced interaction with biological receptors compared to non-protected analogs, suggesting improved pharmacological profiles .

Mecanismo De Acción

The mechanism of action of 5-(BOC-Aminomethyl)thiophene-3-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.

Comparación Con Compuestos Similares

Similar Compounds

5-(BOC-Aminomethyl)thiophene-2-boronic acid: Similar structure but with the boronic acid group at the 2-position instead of the 3-position.

Phenylboronic Acid: A simpler boronic acid derivative commonly used in organic synthesis.

Pinacol Boronic Esters: Used as protective groups in carbohydrate chemistry and other applications.

Uniqueness

5-(BOC-Aminomethyl)thiophene-3-boronic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of specific biaryl compounds. Its BOC-protected aminomethyl group also provides additional functionality for further chemical modifications .

Actividad Biológica

5-(BOC-Aminomethyl)thiophene-3-boronic acid is a compound that combines a thiophene ring with a boronic acid functionality and a tert-butyloxycarbonyl (BOC) protected amine. This unique structure positions it as a promising candidate in medicinal chemistry, particularly in drug discovery and development. The biological activity of similar compounds has been explored extensively, suggesting potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BNO2S, with a molecular weight of approximately 257.11 g/mol. The presence of the boronic acid group enables participation in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The BOC group serves to protect the amine until it is needed for further reactions, enhancing the compound's versatility in synthetic applications.

The biological activity of boronic acids often stems from their ability to interact with various biological targets, including enzymes and receptors. Specifically, the boronic acid moiety can form reversible covalent bonds with diols found in biomolecules, influencing their activity. The aminomethyl group may enhance binding affinity to target proteins, potentially leading to increased potency and selectivity.

Case Studies

- Antiviral Screening : A study investigating thiophene derivatives found that specific modifications were necessary to retain antiviral activity against pEBOV. The presence of particular substituents influenced the selectivity index (SI), highlighting the importance of structural optimization in drug design .

- Lysyl Oxidase Inhibitors : A medicinal chemistry campaign focused on developing LOX inhibitors revealed that certain thiophene derivatives exhibited submicromolar IC50 values. This underscores the potential of thiophene-based compounds in targeting critical enzymes involved in disease pathology .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(Methoxycarbonyl)thiophen-3-ylboronic acid | Contains a methoxycarbonyl group | Different solubility and reactivity profiles |

| 5-(Aminomethyl)thiophen-3-boronic acid | Lacks the Boc protection | More reactive due to unprotected amine |

| 2-(Aminomethyl)thiophen-3-boronic acid | Substituted at the 2-position | Different regioselectivity influences reactivity |

Propiedades

IUPAC Name |

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-5-8-4-7(6-17-8)11(14)15/h4,6,14-15H,5H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJFBQDBUNTHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)CNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.